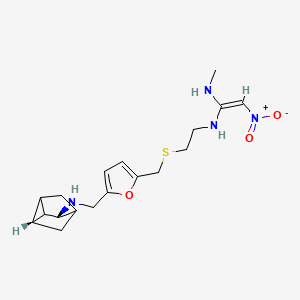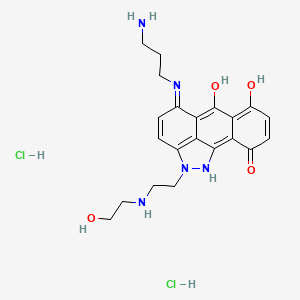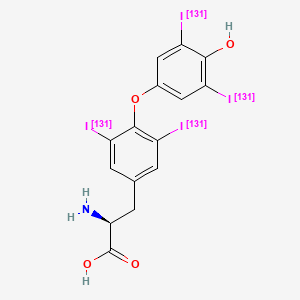
Thyroxine I 131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thyroxine I 131 is produced in nuclear reactors by neutron irradiation of tellurium dioxide or during the fissioning of uranium . The process involves the bombardment of tellurium with neutrons, resulting in the formation of iodine-131.
Industrial Production Methods: The industrial production of this compound involves the use of nuclear reactors where tellurium dioxide is irradiated with neutrons. The resulting iodine-131 is then chemically separated and purified for medical use .
Chemical Reactions Analysis
Types of Reactions: Thyroxine I 131 undergoes various types of reactions, including:
Oxidation: In the thyroid gland, iodine-131 is oxidized to iodide.
Reduction: Iodine-131 can be reduced to iodide in certain chemical environments.
Substitution: Iodine-131 can undergo substitution reactions where it replaces other halogens in organic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium thiosulfate, ascorbic acid.
Substitution Conditions: Typically carried out in the presence of a catalyst such as palladium on carbon.
Major Products:
Oxidation Products: Iodide ions.
Reduction Products: Iodide ions.
Substitution Products: Organic compounds with iodine-131 replacing other halogens.
Scientific Research Applications
Thyroxine I 131 has a wide range of scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to trace the uptake and distribution of iodine in living organisms.
Medicine: Widely used in the treatment of thyroid cancer and hyperthyroidism.
Industry: Utilized in the production of radiopharmaceuticals for various medical applications.
Mechanism of Action
Thyroxine I 131 exerts its effects by being selectively taken up by the thyroid gland, where it emits beta particles that destroy thyroid tissue. This selective uptake is facilitated by the sodium-iodide symporter, a protein that actively transports iodide into thyroid cells . The emitted beta particles cause localized radiation damage, leading to the destruction of thyroid cells and reduction of thyroid function .
Comparison with Similar Compounds
Iodine-123: Another radioisotope of iodine used in diagnostic imaging but with a shorter half-life and lower energy emissions.
Iodine-125: Used in brachytherapy for the treatment of prostate cancer and other localized cancers.
Technetium-99m: A widely used radioisotope in diagnostic imaging with different chemical properties and applications.
Uniqueness of Thyroxine I 131: this compound is unique due to its dual role in both diagnostic and therapeutic applications. Its ability to emit beta particles makes it highly effective in destroying thyroid tissue, while its gamma emissions allow for imaging and diagnostic purposes .
Properties
CAS No. |
7019-69-4 |
|---|---|
Molecular Formula |
C15H11I4NO4 |
Molecular Weight |
792.88 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[4-hydroxy-3,5-bis(131I)(iodanyl)phenoxy]-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i16+4,17+4,18+4,19+4 |
InChI Key |
XUIIKFGFIJCVMT-LRAKGTFSSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[131I])OC2=CC(=C(C(=C2)[131I])O)[131I])[131I])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


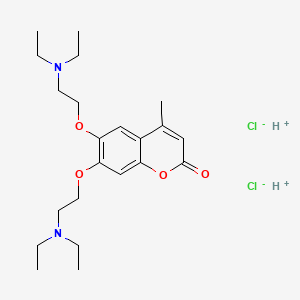
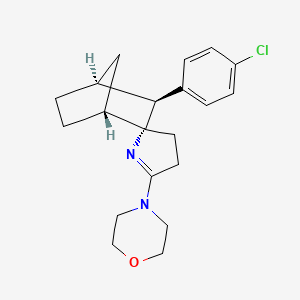
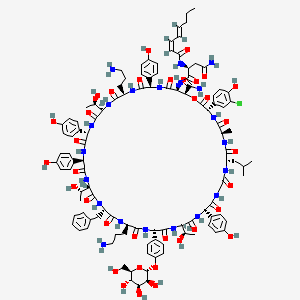
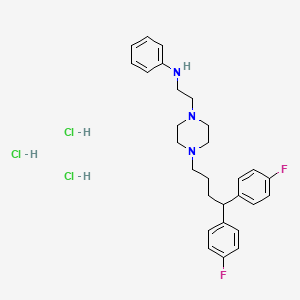
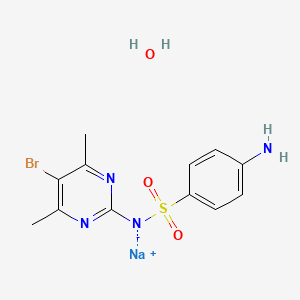

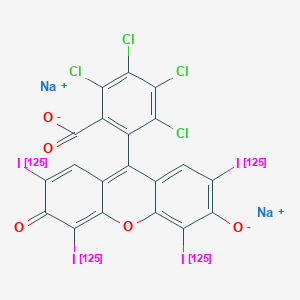
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)
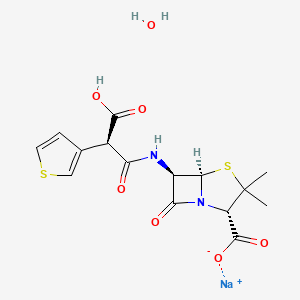

![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)
![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)
